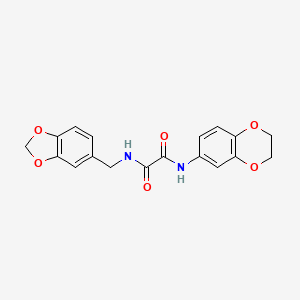

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

Descripción

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c21-17(19-9-11-1-3-14-15(7-11)26-10-25-14)18(22)20-12-2-4-13-16(8-12)24-6-5-23-13/h1-4,7-8H,5-6,9-10H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGMQGIUTSRJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 1,3-benzodioxole and 2,3-dihydro-1,4-benzodioxin.

Formation of Benzodioxole Derivative: The 1,3-benzodioxole is first functionalized to introduce a methyl group at the 5-position, often through a Friedel-Crafts alkylation reaction.

Oxamide Formation: The functionalized benzodioxole is then reacted with oxalyl chloride to form the corresponding acyl chloride, which is subsequently reacted with the amine derivative of 2,3-dihydro-1,4-benzodioxin to form the oxamide linkage.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moieties, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxamide linkage, potentially breaking it down into the corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced fragments.

Substitution: Various substituted benzodioxole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets suggests possible applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. It is also explored for its potential use in electronic devices due to its unique electronic properties.

Mecanismo De Acción

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction cascades and metabolic processes, depending on the specific biological context.

Comparación Con Compuestos Similares

Structural Analogues and Derivatives

Sulfonamide Derivatives (e.g., Compound 3 and 5a–e)

- Structure : Sulfonamide-linked 1,4-benzodioxin derivatives, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3), replace the oxamide bridge with a sulfonamide group. Alkyl/aralkyl substitutions (e.g., compound 5c) further modify the structure .

- aureus or P. aeruginosa .

Flavones and Coumarins with 1,4-Dioxane Rings

- Structure: Compounds like 3',4'-(1",4"-dioxino) flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino) flavone (4g) incorporate a 1,4-dioxane ring fused to flavonoid or coumarin systems .

- Activity : 4g demonstrated significant antihepatotoxic activity comparable to silymarin, attributed to the hydroxymethyl group enhancing solubility and receptor interactions .

- Key Difference: The flavonoid/coumarin backbone and dioxane ring differ from the target compound’s benzodioxol/benzodioxin-oxamide system, suggesting divergent therapeutic applications.

Acetamide Derivatives (e.g., )

- Structure: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide features an acetamide linker and a methylphenyl-substituted isoquinoline .

- Key Difference: The acetamide group and isoquinoline moiety may target different biological pathways compared to the oxamide-linked compound.

Triazole Derivatives (e.g., Santa Cruz Compounds)

- Structure : Compounds like sc-494072 and sc-494071 combine benzodioxin with tetrahydropyrrolo-triazol systems .

- Activity: Not specified, but triazole rings are known for antimicrobial and anticancer properties.

- Key Difference : The triazole heterocycle introduces nitrogen-rich pharmacophores absent in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Antihepatotoxic Activity : Flavones with hydroxymethyl-dioxane systems (e.g., 4g) outperformed coumarins, highlighting the importance of substituent polarity . This implies that the target compound’s oxamide bridge could enhance solubility and binding in liver-related assays.

Structural Flexibility : Benzodioxin-containing compounds exhibit diverse applications (e.g., enzyme inhibition in , antihepatotoxic activity in ), indicating that the target compound’s activity profile may vary significantly based on assay type.

Actividad Biológica

The compound N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a derivative of benzodioxole, a structure noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 419.4 g/mol. The compound features a complex structure that includes two benzodioxole moieties linked by an oxamide functional group.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O7S |

| Molecular Weight | 419.4 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 7 |

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, including the compound . A notable study synthesized several benzodioxol carboxamide derivatives and evaluated their effectiveness against α-amylase, an enzyme crucial for carbohydrate metabolism.

- In Vitro Studies : The compound exhibited potent α-amylase inhibition with an IC50 value of 0.68 µM, showcasing its potential as a therapeutic agent for managing blood glucose levels in diabetic patients .

- In Vivo Studies : In a streptozotocin-induced diabetic mouse model, treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

Anticancer Activity

The anticancer effects of benzodioxole derivatives are well-documented. The compound demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells.

- Cytotoxicity Assays : In vitro assays revealed that the compound had IC50 values ranging from 26 to 65 µM against several cancer cell lines, indicating a promising therapeutic index .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cancer cell proliferation pathways influenced by insulin and IGF signaling .

Anti-Virulence Properties

Emerging research has identified anti-virulence properties within compounds similar to this compound. One study reported that related compounds inhibit OmpR DNA binding in Acinetobacter baumannii, disrupting virulence pathways .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic mice treated with the compound, researchers observed:

- Significant Reduction in Blood Glucose Levels : A decrease from 252.2 mg/dL to 173.8 mg/dL.

- Safety Profile : Minimal cytotoxicity was noted against normal cell lines (IC50 > 150 µM).

Case Study 2: Anticancer Activity

A study assessing the cytotoxic effects of various benzodioxole derivatives found that:

- Effective against Multiple Cancer Cell Lines : The compound demonstrated significant activity with IC50 values between 26–65 µM.

- Potential Mechanisms : Induction of apoptosis and modulation of metabolic pathways were suggested as mechanisms behind its efficacy.

Q & A

Spectroscopic analysis :

- ¹H NMR : Identify proton environments (e.g., benzodioxole methylene protons at δ ~4.2–5.0 ppm and aromatic protons in the dihydrobenzodioxin moiety) .

- IR spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1640–1660 cm⁻¹) and ether (C-O-C) bands (~1250 cm⁻¹) .

Mass spectrometry : Verify molecular ion peaks (e.g., EI-MS m/z corresponding to the molecular formula) and fragmentation patterns .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodology :

In vitro assays :

- MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) using adherent cell cultures .

- SRB assay : Quantify cell proliferation inhibition via protein content measurement .

Target-specific assays : Screen for enzyme inhibition (e.g., acetylcholinesterase or α-glucosidase) using spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and expected molecular structure?

- Methodology :

Cross-validation : Combine ¹³C NMR, DEPT, and 2D NMR (COSY, HSQC) to resolve overlapping signals or ambiguous assignments .

X-ray crystallography : Obtain single-crystal structures to confirm bond connectivity and stereochemistry (if applicable) .

Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective for optimizing reaction pathways in multi-step syntheses of benzodioxole derivatives?

- Methodology :

Intermediate characterization : Use LC-MS or HPLC to monitor intermediate stability and purity during sequential reactions .

Solvent/Reagent optimization : Replace hygroscopic or toxic reagents (e.g., thionyl chloride) with greener alternatives (e.g., DCC for amide coupling) .

Flow chemistry : Implement continuous flow systems to enhance reaction control and scalability .

Q. How can Design of Experiments (DoE) improve the efficiency of process development for this compound?

- Methodology :

Factorial design : Screen critical variables (e.g., temperature, pH, catalyst loading) using a 2^k factorial approach to identify significant factors .

Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., yield, purity) using central composite designs .

Statistical software : Utilize tools like Minitab or JMP for data analysis and model validation .

Q. What computational approaches predict the pharmacological potential of This compound?

- Methodology :

Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using AutoDock or Schrödinger .

QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

ADMET prediction : Assess absorption, distribution, and toxicity profiles with tools like SwissADME or pkCSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.